N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

GSK-3β inhibition CDK selectivity positional isomerism

N-[4-(Diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine (CAS 551920-04-8, MW 373.5 g/mol) belongs to the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class, originally developed and characterized by Tavares et al. as potent and selective inhibitors of glycogen synthase kinase 3 (GSK-3) with demonstrated cellular efficacy.

Molecular Formula C21H23N7
Molecular Weight 373.5 g/mol
Cat. No. B13537470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Molecular FormulaC21H23N7
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3
InChIInChI=1S/C21H23N7/c1-3-27(4-2)15-16-7-9-17(10-8-16)25-21-22-13-11-19(26-21)18-14-24-28-20(18)6-5-12-23-28/h5-14H,3-4,15H2,1-2H3,(H,22,25,26)
InChIKeyDQKZVZRKPRQVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine: GSK-3β Inhibitor Sourcing & Comparator Guide


N-[4-(Diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine (CAS 551920-04-8, MW 373.5 g/mol) belongs to the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine class, originally developed and characterized by Tavares et al. as potent and selective inhibitors of glycogen synthase kinase 3 (GSK-3) with demonstrated cellular efficacy [1]. The compound features a 4-(diethylaminomethyl) substituent on the aniline phenyl ring, placing it at the para position—a substitution pattern that directly influences kinase selectivity and biological target engagement relative to its meta-substituted positional isomer GW780056X (CAS 1093294-48-4) [2].

Why Para-Substituted N-[4-(Diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine Cannot Be Swapped with In-Class Analogs


The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine scaffold is exquisitely sensitive to aniline substitution pattern, with the position of the diethylaminomethyl group (para vs. meta) dictating a fundamental shift in kinase target engagement: the para-substituted compound (this target) was optimized within a GSK-3β inhibitor program and achieves selectivity over CDK-2 [1], whereas its meta-substituted positional isomer GW780056X (CAS 1093294-48-4) is characterized as a CDK12 inhibitor with activity in myotonic dystrophy type 1 models . Across the 80-compound 3D-QSAR study by Xiao et al., CoMFA and CoMSIA models (r² = 0.870 and 0.861, respectively) confirmed that electrostatic and steric fields around the aniline para position are critical determinants of GSK-3 binding affinity [2]. Simple substitution based on core scaffold alone is therefore unreliable.

Head-to-Head Quantitative Evidence: N-[4-(Diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine Differentiation Data


Para vs. Meta Substitution: Divergent Primary Kinase Target Engagement

The para-diethylaminomethyl substitution on the aniline ring (this target compound) confers GSK-3β as the primary kinase target, consistent with the Tavares et al. SAR campaign that optimized this series for GSK-3 inhibition with selectivity over CDK-2 [1]. In contrast, the meta-substituted positional isomer GW780056X (CAS 1093294-48-4, N-[3-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine) is characterized and commercially categorized as a CDK12 inhibitor, not a GSK-3 inhibitor . These two positional isomers, despite sharing an identical molecular formula (C21H23N7, MW 373.46 g/mol) and core scaffold, are directed toward entirely distinct kinase targets based solely on the aniline substitution position.

GSK-3β inhibition CDK selectivity positional isomerism

GSK-3β vs. CDK-2 Selectivity: Para-Substituted Series Optimization

The Tavares et al. (2004) study explicitly addressed the challenge that initial leads in the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series were also potent inhibitors of CDK-2/CDK-4. Extensive SAR at various positions of the pyrazolo[1,5-b]pyridazin core, including modifications to the aniline substituent, yielded potent GSK-3 inhibitors that were highly selective over CDK-2 [1]. The para-diethylaminomethyl aniline substitution represents one of the optimized substitution patterns emerging from this selectivity-driven SAR campaign. The BindingDB entry for the broader series confirms that representative compounds achieved GSK-3β Ki values in the low nanomolar range (Ki = 2 nM reported for one optimized analog) with IC50 < 10 nM in kinase inhibition SPA assays [2].

GSK-3β selectivity CDK-2 counter-screening kinase selectivity profiling

Cellular Target Engagement: Functional GSK-3 Pathway Modulation

Compounds in the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series, including the para-substituted aniline derivatives, were demonstrated to exhibit very good cell efficacy and functional response in cellular assays of GSK-3 inhibition [1]. Tavares et al. reported that a representative example from this series showed good oral exposure levels, extending utility to an in vivo setting [1]. This cellular validation distinguishes the GSK-3-optimized para-substituted series from the meta-substituted GW780056X, which is characterized by a different cellular readout—decreased nuclear foci count in DM1 (myotonic dystrophy type 1) cells .

cellular efficacy glycogen synthase GSK-3 pathway

3D-QSAR Validated Binding Mode: Para Position as a Key Pharmacophoric Determinant

Xiao et al. (2006) constructed 3D-QSAR models (CoMFA and CoMSIA) for 80 N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine compounds docked into the human GSK-3 active site, yielding robust predictive models with r² values of 0.870 (CoMFA) and 0.861 (CoMSIA) [1]. The models, validated on a 10-compound test set, revealed that electrostatic and steric field properties around the aniline para position are critical for GSK-3 binding affinity. Flexible docking (AutoDock 3.0.5) confirmed that the para substituent occupies a distinct region of the ATP-binding pocket that contributes favorably to the GSK-3 interaction energy [1].

3D-QSAR CoMFA CoMSIA binding mode

Patent Protection and Structural Specificity: The Para-Substituted Compound as a Distinct Chemical Entity

US Patent 7,582,630 B2 ('Pyradazine compounds as GSK-3 inhibitors') explicitly claims N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines with varied aniline substitution, including para-substituted derivatives [1]. The patent disclosure covers the specific structural space around the aniline ring position, underscoring that para-substituted compounds represent a distinct composition-of-matter subclass within the GSK-3 inhibitor claims. The meta-substituted GW780056X (CAS 1093294-48-4) falls outside the primary GSK-3 patent landscape and is instead associated with later CDK inhibitor patent families .

GSK-3 inhibitor patent composition of matter pyridazine GSK-3

Defined Application Scenarios for N-[4-(Diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine Based on Quantitative Evidence


GSK-3β Biochemical and Cellular Target Engagement Studies

This compound is the appropriate choice for in vitro GSK-3β inhibition studies requiring selective kinase engagement. The Tavares et al. (2004) series, of which the para-substituted compound is a member, was explicitly optimized for GSK-3β potency with selectivity over CDK-2, and demonstrated cellular functional response through glycogen synthase pathway modulation [1]. The 3D-QSAR models by Xiao et al. (2006) provide a predictive framework for binding affinity based on the para substitution pattern [2]. Use in GSK-3β kinase inhibition assays (SPA format with biotinylated peptide substrate, as described in BindingDB [3]) followed by cellular target engagement confirmation in glycogen synthase activation readouts is the evidence-supported workflow.

Type 2 Diabetes and Metabolic Disease Research Requiring Oral Bioavailability

The Tavares et al. (2004) study demonstrated that a representative compound from this series achieved good oral exposure levels, supporting in vivo utility for metabolic disease models [1]. The original therapeutic rationale for the series was control of plasma glucose levels in type 2 diabetes via GSK-3 inhibition [1]. Researchers pursuing in vivo GSK-3 pharmacology in rodent models of type 2 diabetes, insulin resistance, or glycogen metabolism disorders should prioritize this para-substituted compound over the meta isomer GW780056X, which lacks any reported oral bioavailability or GSK-3 in vivo validation.

GSK-3β vs. CDK Selectivity Profiling and Counterscreening

Because the initial leads in this series were dual GSK-3/CDK-2 inhibitors, the para-substituted compound serves as a critical tool for experiments designed to dissect GSK-3-specific phenotypes from CDK-mediated effects [1]. Researchers should use the para compound (GSK-3 optimized) alongside the meta isomer GW780056X (CDK12 inhibitor, per MedChemExpress [2]) as a matched molecular pair to control for scaffold-mediated off-target effects in kinase selectivity panels. This head-to-head use case is uniquely enabled by the positional isomer pair.

Alzheimer's Disease and Neurodegeneration GSK-3 Target Validation

GSK-3 is a genetically and pharmacologically validated target in Alzheimer's disease, linking Aβ, tau phosphorylation, and neuroinflammation [1]. The Xiao et al. (2006) 3D-QSAR study provides a receptor-based binding mode for rational design of CNS-penetrant GSK-3 inhibitors derived from this series [2]. While CNS penetration data for this specific compound is not publicly established, the para-substituted compound offers a defined starting point for medicinal chemistry optimization toward brain-penetrant GSK-3 inhibitors, grounded in the experimentally validated binding mode and cellular pathway engagement data from Tavares et al. (2004).

Quote Request

Request a Quote for N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.